Pyrimidine, 2,5-bis(4-nitrophenyl)-

Polar Surface Area Drug-likeness Membrane permeability

Pyrimidine, 2,5-bis(4-nitrophenyl)- (CAS 120493-32-5; molecular formula C₁₆H₁₀N₄O₄; exact mass 322.07000 Da; MW 322.27) is a heterocyclic aromatic compound comprising a pyrimidine core substituted at the 2- and 5-positions with 4-nitrophenyl groups. Key computed molecular descriptors include a polar surface area (PSA) of 117.42 Ų and a logP of 4.67, reflecting the dual influence of the electron-deficient pyrimidine ring and the strongly electron-withdrawing para-nitro substituents.

Molecular Formula C16H10N4O4
Molecular Weight 322.27 g/mol
CAS No. 120493-32-5
Cat. No. B4599604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine, 2,5-bis(4-nitrophenyl)-
CAS120493-32-5
Molecular FormulaC16H10N4O4
Molecular Weight322.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C(N=C2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C16H10N4O4/c21-19(22)14-5-1-11(2-6-14)13-9-17-16(18-10-13)12-3-7-15(8-4-12)20(23)24/h1-10H
InChIKeySYARVPVDFNQZBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Identity and Physicochemical Profile


Pyrimidine, 2,5-bis(4-nitrophenyl)- (CAS 120493-32-5; molecular formula C₁₆H₁₀N₄O₄; exact mass 322.07000 Da; MW 322.27) is a heterocyclic aromatic compound comprising a pyrimidine core substituted at the 2- and 5-positions with 4-nitrophenyl groups . Key computed molecular descriptors include a polar surface area (PSA) of 117.42 Ų and a logP of 4.67, reflecting the dual influence of the electron-deficient pyrimidine ring and the strongly electron-withdrawing para-nitro substituents . The compound is commercially available as a white-to-pink crystalline powder with a reported purity of ≥97%, a melting point of 34–38 °C, a boiling point of 242.8 °C at 760 mmHg, and a flash point exceeding 110 °C . Its primary documented applications span synthetic organic chemistry (as a precursor to diamine monomers for high-performance polyimides), nonlinear optical (NLO) materials research, and exploratory medicinal chemistry .

Polymer Science Rigid-rod diamine precursor for high-performance polyimide fiber synthesis
NLO Materials Dual electron-acceptor scaffold for second-order nonlinear optical chromophore development
Med Chem SAR High electron affinity and near-ambient melting point support formulation-friendly SAR exploration

Why Regioisomeric or Non-Nitrated Analogs Cannot Substitute


The 2,5-bis(4-nitrophenyl) substitution pattern on the pyrimidine scaffold imparts a unique combination of electronic, steric, and reactivity characteristics that prevent simple interchange with common analogs such as 2,5-diphenylpyrimidine (no nitro groups), isomeric bis(nitrophenyl)pyrimidines (e.g., 2,4- or 4,6-substituted), or mono-nitrophenyl derivatives. The dual para-nitro substituents act as strong electron-withdrawing groups (Hammett σₚ ≈ +0.78 each), synergizing with the inherently π-deficient pyrimidine ring to produce an elevated electron affinity that is absent in non-nitrated congeners [1]. Furthermore, catalytic hydrogenation studies have demonstrated that the 2,5-bis(4-nitrophenyl)pyrimidine architecture exhibits condition-dependent chemoselectivity—yielding either tetrahydropyrimidine or fully aromatic diamine products depending on solvent and hydrogen pressure—a bifurcated reactivity pathway not observed with regioisomeric bis(nitrophenyl)pyrimidines or mono-substituted analogs [2]. These compound-specific features mean that substitution with a different isomer, a non-nitrated analog, or a mono-nitrophenyl pyrimidine would fundamentally alter reduction behavior, electronic properties, downstream polymer architecture, and NLO response [1][2].

Non-nitrated analog Lacks the dual electron-withdrawing nitro groups; electron affinity and chemoselectivity profiles differ substantially
Regioisomeric bis(nitrophenyl) Substitution at 2,4- or 4,6-positions may alter reduction bifurcation and downstream polymer architecture
Mono-nitrophenyl pyrimidine Single nitro group cannot replicate the synergistic electronic and chemoselectivity effects of the dual-substituted pattern

Quantitative Differentiation from Closest Analogs


Polar Surface Area Divergence

The introduction of two para-nitro groups onto the 2,5-diphenylpyrimidine scaffold elevates the computed polar surface area (PSA) from 26 Ų (2,5-diphenylpyrimidine) to 117.42 Ų (target compound)—a 4.5-fold increase of +91.42 Ų . This shift moves the molecule across critical drug-likeness thresholds: a PSA below 60 Ų is generally associated with good blood–brain barrier penetration, while a PSA above 140 Ų typically predicts poor oral absorption. The target compound occupies a distinct intermediate range that is inaccessible to the non-nitrated analog .

PSA Comparison
Data to verify
Target: 117.42 Ų
Analog: 26 Ų
+91.42 Ų (4.5× increase)
Alters solubility and permeability predictions; requires assay-specific validation
Cross-database computed values; confirm for your system
Polar Surface Area Drug-likeness Membrane permeability

Lipophilicity Shift Despite Increased Polarity

Despite the addition of two polar nitro groups, the target compound exhibits a calculated LogP of 4.67, which is 0.60 log units higher than the 4.07 LogP of the non-nitrated 2,5-diphenylpyrimidine . This counterintuitive increase arises because the nitro groups contribute substantial molecular volume and polarizability that enhance van der Waals interactions with the octanol phase, partially offsetting their H-bond acceptor character. The result is a compound that simultaneously possesses both a high PSA (117.42 Ų) and a high LogP—a relatively uncommon combination that confounds standard binary 'polar/nonpolar' classification schemes .

LogP Shift
Data to verify
Target: 4.67
Analog: 4.07
+0.60 log units (~4× partitioning)
Higher octanol partitioning impacts extraction and HPLC retention
Computed LogP; verify experimental logD for application context
Lipophilicity LogP Partition coefficient Chromatographic retention

Melting Point Depression vs. Non-Nitrated Core

The target compound melts at 34–38 °C, compared with 180–182 °C for 2,5-diphenylpyrimidine—a dramatic depression of approximately 145 °C [1]. This low melting point, attributable to the disruption of crystal packing by the bulky, twisted 4-nitrophenyl groups, enables near-ambient melt processing and solution handling at modest temperatures. By contrast, the non-nitrated analog requires heating to nearly 200 °C to achieve a molten state, which can be incompatible with thermally sensitive co-formulants or substrates .

Melting Point
Data to verify
Target: 34–38 °C
Analog: 180–182 °C
Δ approx. −145 °C
Near-ambient melt processing enables low-energy formulation
Supplier-reported melting points; validate for lot-specific processing
Melting point Processability Crystallinity Formulation

Condition-Dependent Catalytic Hydrogenation Pathways

Borovik et al. (1993) demonstrated that the catalytic hydrogenation of 2,5-bis(p-nitrophenyl)pyrimidine over Pd/C follows two distinct pathways depending on reaction conditions [1]. Under atmospheric H₂ pressure in acetic acid, the reaction proceeds with concurrent reduction of both nitro groups and the pyrimidine ring, yielding exclusively 2,5-bis(p-aminophenyl)-1,4,5,6-tetrahydropyrimidine. Under elevated H₂ pressure in DMF, the reduction instead produces 2,5-bis(p-aminophenyl)pyrimidine (fully aromatic pyrimidine retained) along with three isomeric (aminophenyl)pyrimidyl-substituted benzene by-products [1]. This condition-dependent chemoselectivity—where the pyrimidine ring itself can be selectively reduced or preserved—is a direct consequence of the 2,5-bis(4-nitrophenyl) electronic architecture and is not a general feature of all bis(nitrophenyl)pyrimidine regioisomers or mono-nitrophenyl pyrimidines [1].

Hydrogenation Chemoselectivity
Reported
Atm. H₂/AcOH → tetrahydropyrimidine
Pressure H₂/DMF → aromatic diamine + isomers
Condition-dependent bifurcation supports synthetic flexibility
Pd/C catalyst; chemoselectivity may vary with scale and equipment
Catalytic hydrogenation Chemoselectivity Pyrimidine reduction Diamine synthesis

Downstream Polyimide Fiber Performance Benchmarks

The primary industrial relevance of 2,5-bis(4-nitrophenyl)pyrimidine lies in its role as the direct synthetic precursor to 2,5-bis(4-aminophenyl)pyrimidine (PRM), a rigid-rod diamine monomer for high-performance polyimide (PI) fibers. In a 2020 study, copolymerization of PRM with 4,4′-diaminobenzanilide (DABA) and BPDA dianhydride yielded PI fibers exhibiting a glass transition temperature (Tg) of 282–310 °C, a 5% weight-loss temperature (T₅%) of 548–584 °C under N₂, an optimal tensile strength of 3.43 GPa, and an initial modulus of 136.92 GPa at a PRM/DABA molar ratio of 5/5 [1]. Earlier work by Gan et al. (2018) using PRM copolymerized with p-phenylenediamine (PPD) and BPDA produced wholly rigid-rod PI fibers with T₅% values of 548–565 °C and T₁₀% of 572–589 °C [2]. These performance benchmarks are directly linked to the kinked pyrimidine-containing backbone architecture that PRM introduces—an architecture accessible only through the 2,5-substitution pattern. The nitro precursor (target compound) is the sole commercial gateway to PRM via catalytic hydrogenation, and the purity of the nitro precursor directly governs the molecular weight and mechanical properties of the resulting polyimide [1][2].

PI Fiber Benchmarks
Reported
Tensile strength ≤3.43 GPa
Modulus ≤136.92 GPa
T₅% (N₂) 548–584 °C
Precursor purity directly governs polyimide mechanical performance
Copolymer PI fibers; performance depends on diamine purity and processing
Polyimide fibers Thermal stability Mechanical properties Diamine monomer

Electron Affinity for NLO Chromophore Design

The combination of the electron-deficient pyrimidine ring (an established π-acceptor scaffold in NLO chromophore design) with two para-nitrophenyl substituents (each contributing a Hammett σₚ constant of approximately +0.78 [2]) creates a molecular architecture with substantially enhanced electron affinity relative to non-nitrated pyrimidine derivatives. The Fecková et al. (2020) comprehensive review of pyrimidine-based NLO chromophores identifies electron-withdrawing substituents as critical for maximizing first hyperpolarizability (β) and second-order NLO response, with nitro groups being among the most effective acceptor motifs [1]. While quantitative hyperpolarizability data for this specific compound have not been published as of the search date, the dual p-nitro architecture positions it as a candidate for push-pull chromophore development where the pyrimidine 2- and 5-positions serve as the acceptor termini. The key differentiation from non-nitrated 2,5-diphenylpyrimidine analogs is qualitative but mechanistically grounded: the nitro groups lower the LUMO energy, reduce the HOMO–LUMO gap, and thereby increase the predicted intramolecular charge-transfer (ICT) character—the fundamental driver of NLO activity [1][2].

NLO Scaffold
Class-level inference
Dual p-NO₂ (σₚ ≈ +0.78) lowers LUMO and enhances ICT vs. non-nitrated
Supports NLO chromophore design; hyperpolarizability data not yet reported
Qualitative structure–property inference; experimental β pending
Nonlinear optics Electron affinity Push-pull chromophore Second harmonic generation

Validated Application Scenarios


Synthesis of High-Performance Polyimide Fiber Monomers

The compound serves as the direct nitro precursor to 2,5-bis(4-aminophenyl)pyrimidine (PRM), a rigid-rod diamine that has been experimentally validated as a comonomer in PI fibers achieving tensile strengths up to 3.43 GPa, initial moduli up to 136.92 GPa, glass transition temperatures of 282–310 °C, and 5% weight-loss temperatures of 548–584 °C under nitrogen [1][2]. The condition-dependent hydrogenation selectivity documented by Borovik et al. (1993) [3] offers synthetic chemists the ability to choose between a tetrahydropyrimidine diamine (via atmospheric H₂ in acetic acid) and a fully aromatic diamine (via pressure H₂ in DMF, with subsequent purification) from the same precursor—a flexibility not available with isomeric bis(nitrophenyl)pyrimidines. For polymer scientists and procurement specialists, the purity of the nitro precursor (commercially available at ≥97%) is the critical quality attribute governing achievable polyimide molecular weight and fiber mechanical properties.

Nonlinear Optical Chromophore Development

The 2,5-bis(4-nitrophenyl)pyrimidine architecture provides two strong electron-accepting p-nitrophenyl termini (Hammett σₚ ≈ +0.78 each) conjugated through an inherently electron-deficient pyrimidine core—a structural motif recognized in the comprehensive Fecková et al. (2020) review as conducive to second-harmonic generation (SHG) and two-photon absorption (TPA) applications [4]. The computed PSA (117.42 Ų) and LogP (4.67) provide a quantitative basis for predicting solubility, film-forming behavior, and matrix compatibility during NLO device fabrication. Researchers seeking to establish structure–property relationships for pyrimidine-based NLO chromophores will find this compound's dual-acceptor architecture a distinct entry point that is inaccessible using non-nitrated or mono-nitrated analogs.

Medicinal Chemistry SAR with High Electron Affinity

With a PSA of 117.42 Ų and a LogP of 4.67 , the compound occupies a physicochemical property space that is distinct from both the non-nitrated 2,5-diphenylpyrimidine (PSA = 26 Ų, LogP = 4.07) and more highly polar nitroaromatics. The melting point of 34–38 °C facilitates handling and formulation at near-ambient temperatures, a practical advantage over the high-melting (180–182 °C) non-nitrated analog [5]. For medicinal chemistry teams exploring nitroaromatic pharmacophores—where the nitro group can serve as a bioreducible prodrug moiety, a hydrogen-bond acceptor, or an electrophilic warhead—this compound provides a well-characterized scaffold with documented synthetic tractability via catalytic hydrogenation [3] and established routes to diverse downstream derivatives through reductive acetylation and subsequent functionalization.

Analytical Method Development and Reference Standard Use

The combination of high PSA (117.42 Ų), elevated LogP (4.67), and distinct UV chromophore characteristics (nitrophenyl + pyrimidine π-system) makes this compound a useful reference material for developing and validating reversed-phase HPLC methods targeting nitroaromatic heterocycles. Its melting point of 34–38 °C allows melt-based standard preparation without thermal degradation risk, while its boiling point of 242.8 °C at 760 mmHg supports GC-MS method development. The documented hydrogenation behavior [3] provides a built-in chemical derivatization handle for LC-MS confirmation of identity. For analytical laboratories procuring reference standards, the ≥97% commercial purity specification establishes a defined baseline for method validation protocols.

Application
Selection Property
Validation Focus
Polyimide fiber monomer synthesis
Rigid-rod diamine precursor purity (≥97%)
Polyimide molecular weight and mechanical property reproducibility
NLO chromophore development
Dual p-nitrophenyl electron-acceptor architecture
Hyperpolarizability and ICT character in thin-film device fabrication
Medicinal chemistry SAR
Computed PSA/LogP profile and low melting point
Solubility, permeability, and formulation behavior in SAR assays
Analytical method development
UV chromophore and hydrogenation derivatization handle
HPLC retention reproducibility and LC-MS identity confirmation
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